molecular formula C13H26N2O2 B13435453 2-(4-Isopentylpiperazin-1-yl)butanoic acid

2-(4-Isopentylpiperazin-1-yl)butanoic acid

Cat. No.: B13435453
M. Wt: 242.36 g/mol
InChI Key: JTOHLLNFBQSCMU-UHFFFAOYSA-N
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Description

2-(4-Isopentylpiperazin-1-yl)butanoic acid is an organic compound that belongs to the class of piperazine derivatives Piperazine is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions The compound is characterized by the presence of an isopentyl group attached to the piperazine ring and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopentylpiperazin-1-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of piperazine with an isopentyl halide, followed by the introduction of the butanoic acid moiety. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopentylpiperazin-1-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Isopentylpiperazin-1-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting neurological disorders.

    Industry: The compound is used in the development of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-(4-Isopentylpiperazin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. The isopentyl group may enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The butanoic acid moiety can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their function.

Comparison with Similar Compounds

2-(4-Isopentylpiperazin-1-yl)butanoic acid can be compared with other piperazine derivatives such as:

    2-(4-Methylpiperazin-1-yl)butanoic acid: This compound has a methyl group instead of an isopentyl group, which may affect its biological activity and pharmacokinetic properties.

    4-(4-Methylpiperazin-1-yl)butanoic acid: Similar to the previous compound but with the piperazine ring substituted at a different position.

    2-(4-Ethylpiperazin-1-yl)butanoic acid: This compound has an ethyl group, which may result in different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

2-[4-(3-methylbutyl)piperazin-1-yl]butanoic acid

InChI

InChI=1S/C13H26N2O2/c1-4-12(13(16)17)15-9-7-14(8-10-15)6-5-11(2)3/h11-12H,4-10H2,1-3H3,(H,16,17)

InChI Key

JTOHLLNFBQSCMU-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)N1CCN(CC1)CCC(C)C

Origin of Product

United States

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